molecular formula C25H22N2O5 B245994 N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide

N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide

Cat. No. B245994
M. Wt: 430.5 g/mol
InChI Key: CXNJTBARFYCCGJ-UHFFFAOYSA-N
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Description

N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide, also known as Nutlin-3a, is a small molecule inhibitor that targets the p53-MDM2 interaction. This interaction is crucial for the regulation of the p53 tumor suppressor protein, which is frequently mutated in various cancers. Nutlin-3a has shown promising results in preclinical studies as a potential cancer therapeutic agent.

Mechanism of Action

N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide binds to the hydrophobic pocket of MDM2, which is responsible for binding to p53. This prevents MDM2 from promoting the degradation of p53 and allows p53 to accumulate in the cell. Accumulated p53 can then activate the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis.
Biochemical and Physiological Effects
N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has been shown to induce apoptosis in cancer cells with wild-type p53, while sparing normal cells. It has also been shown to inhibit the proliferation of cancer cells and to sensitize them to chemotherapy and radiation therapy. In addition, N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

One advantage of N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide is that it is a small molecule inhibitor that can be easily synthesized and modified. This makes it a useful tool for studying the p53-MDM2 interaction and for developing new cancer therapeutic agents. However, N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has limitations in terms of its specificity and toxicity. It can also be affected by cellular context, such as the presence of other proteins that interact with p53 or MDM2.

Future Directions

There are several future directions for the study of N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide. One direction is to develop more specific and potent inhibitors of the p53-MDM2 interaction. Another direction is to investigate the role of N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide in combination therapy with other cancer therapeutic agents, such as chemotherapy and immunotherapy. Additionally, the use of N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide in clinical trials for various cancers is an important future direction for this compound.

Synthesis Methods

N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide can be synthesized using a multistep process, starting with the reaction of 2-methoxyphenol with 2-chloro-4-nitroaniline to form 2-methoxy-4-nitrophenol. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is then reacted with 2-methoxy-3-methylbenzoyl chloride to form N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide, or N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide.

Scientific Research Applications

N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has been extensively studied as a potential cancer therapeutic agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells with wild-type p53, while sparing normal cells. This is because N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide binds to the MDM2 protein, which normally regulates the activity of p53 by promoting its degradation. By inhibiting this interaction, N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide stabilizes p53 and activates its tumor suppressor function.

properties

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

N-[2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H22N2O5/c1-15-7-6-9-18(23(15)31-3)24(28)26-17-11-12-19(21(14-17)30-2)27-25(29)22-13-16-8-4-5-10-20(16)32-22/h4-14H,1-3H3,(H,26,28)(H,27,29)

InChI Key

CXNJTBARFYCCGJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC)OC

Origin of Product

United States

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